(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate
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Overview
Description
(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, a tetrahydrofuran ring, and benzoate esters, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate typically involves multiple steps, including the formation of the purine base, the tetrahydrofuran ring, and the esterification with 4-methylbenzoic acid. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The purine base and benzoate esters can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and cellular processes. Its purine base can interact with nucleic acids and proteins, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed for drug development and disease treatment.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids and proteins, affecting their function and activity. The benzoate esters may also play a role in modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl benzoate
- (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 3-methylbenzoate
Uniqueness
The uniqueness of (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate lies in its specific stereochemistry and functional groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C26H23ClN4O5 |
---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
[(2R,3S,5S)-5-(6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-22-23(27)28-13-29-24(22)31/h3-10,13-14,19-21H,11-12H2,1-2H3/t19-,20+,21-/m0/s1 |
InChI Key |
NSOAHTMBUMXVAF-HBMCJLEFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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